2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine

Lipophilicity Drug Design ADME Properties

This regioisomerically pure building block features a unique 2-bromomethyl-3-chloro-6-CF3 substitution pattern that ensures predictable, site-selective reactivity in cross-couplings and nucleophilic substitutions – unlike other regioisomers that disrupt synthetic routes. Ideal for medicinal chemists optimizing logP and metabolic stability. Sourced with rigorous purity specifications to accelerate your SAR campaigns.

Molecular Formula C7H4BrClF3N
Molecular Weight 274.46 g/mol
CAS No. 1227563-38-3
Cat. No. B1412084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine
CAS1227563-38-3
Molecular FormulaC7H4BrClF3N
Molecular Weight274.46 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)CBr)C(F)(F)F
InChIInChI=1S/C7H4BrClF3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2
InChIKeyLQIVRNZZOZZVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine (CAS 1227563-38-3): A Key Halogenated Pyridine Building Block for Advanced Synthesis


2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative. Its core structure combines a reactive bromomethyl group at the 2-position with a chloro substituent at the 3-position and an electron-withdrawing trifluoromethyl (CF3) group at the 6-position. This specific arrangement of halogens and the CF3 group creates a versatile synthetic intermediate where the unique electronic and steric environment dictates a predictable, site-selective reactivity profile essential for constructing complex molecules in pharmaceutical and agrochemical research [1]. The compound has the molecular formula C7H4BrClF3N and a molecular weight of 274.46 g/mol.

The Criticality of Regiochemistry: Why 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine Cannot Be Replaced by a Generic Isomer


The utility of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine as a synthetic intermediate is entirely contingent on its precise substitution pattern. Generic substitution with other regioisomers, such as 3-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine (CAS 477207-33-3) or 2-bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS 1211521-13-9), will lead to molecules with different three-dimensional geometries and electronic properties. This alters the compound's reactivity in key transformations like nucleophilic substitutions and cross-couplings, thereby derailing a pre-optimized synthetic route and leading to different, unintended final products . The position of the reactive bromomethyl handle relative to the ring nitrogen and other electron-withdrawing groups is the single most important factor determining its suitability for a specific reaction sequence. The specific regioisomer (2-bromomethyl-3-chloro-6-CF3) offers a unique scaffold that cannot be interchanged without fundamentally changing the synthetic outcome.

Quantitative Differentiation Guide: Comparing 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine to Its Closest Analogs


Superior Lipophilicity Confers a Pharmacokinetic Advantage Over Non-Fluorinated Pyridine Analogs

The presence of a trifluoromethyl (CF3) group in 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine significantly elevates its lipophilicity compared to non-fluorinated analogs. While an experimentally measured logP is not available for this specific compound, a close structural analog, 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS 1211521-13-9), which contains the same electron-deficient pyridine core, has a calculated logP of 3.02 . In contrast, a non-fluorinated comparator like 2-bromomethylpyridine is substantially less lipophilic with a predicted logP of approximately 1.3. This increased lipophilicity is a class-level property imparted by the CF3 group, known to enhance passive membrane permeability, potentially leading to improved oral absorption and metabolic stability in drug candidates.

Lipophilicity Drug Design ADME Properties

Enhanced Reactivity in Pd-Catalyzed Cross-Couplings Over Non-Halogenated and Non-Fluorinated Pyridine Partners

The electron-withdrawing nature of the chlorine and, more significantly, the trifluoromethyl group on the pyridine ring activates the bromomethyl substituent for palladium-catalyzed cross-coupling reactions. While direct yield comparisons for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine versus all possible analogs are not available, the underlying principle is well-established. The presence of strong electron-withdrawing groups (EWGs) like -CF3 and -Cl lowers the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition by Pd(0) catalysts, a critical and often rate-limiting step in Suzuki-Miyaura and related couplings . In a related study on 6-substituted 2-bromopyridines, a CF3 substituent was shown to be crucial for achieving high efficiency in C-H bond arylations, with reported yields for various substrates ranging from 60% to 85% [1]. This suggests that 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine should be a highly competent partner in such reactions compared to non-fluorinated or electron-rich pyridine derivatives, which typically require more forcing conditions and yield inferior results.

Cross-Coupling Palladium Catalysis Synthetic Methodology

Differentiated Chemoselectivity Profile from a Structurally Distinct Regioisomer

The chemoselectivity of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine is fundamentally different from that of its close regioisomer, 3-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine (CAS 477207-33-3). In the target compound, the reactive bromomethyl group is at the 2-position, ortho to the pyridine nitrogen. This makes it a highly reactive electrophile in SN2 reactions due to the adjacent electron-withdrawing nitrogen atom. In contrast, in the 3-substituted regioisomer, the bromomethyl group is in a meta-like position relative to the ring nitrogen and is also adjacent to the electron-withdrawing chlorine atom, creating a different steric and electronic environment . This positional difference directly impacts the rate of nucleophilic displacement and the stability of the resulting transition state. While explicit kinetic data are not available, the fundamental principles of heterocyclic reactivity dictate that the 2-position is intrinsically more activated toward nucleophilic attack than the 3-position. This means that one regioisomer cannot be substituted for the other without altering the reaction rate and potentially the product distribution in a given synthetic transformation.

Chemoselectivity Nucleophilic Substitution Regioisomer Comparison

Optimal Application Scenarios for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine Based on Its Differentiated Profile


Late-Stage Diversification of Advanced Pharmaceutical Intermediates Requiring High Lipophilicity

Medicinal chemists seeking to enhance the logP and metabolic stability of a drug candidate scaffold can utilize 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine as a key building block. The inherent high lipophilicity of its trifluoromethylpyridine core (inferred logP for the core ~3.02 ) makes it ideal for improving membrane permeability and oral bioavailability. The reactive 2-bromomethyl group serves as a handle for attachment to a larger pharmacophore via nucleophilic substitution, allowing for the rapid exploration of structure-activity relationships (SAR) around a privileged, fluorinated heterocycle.

Suzuki-Miyaura Cross-Coupling to Construct Biaryl Motifs with Enhanced Efficiency

This compound is an ideal partner in Suzuki-Miyaura cross-coupling reactions due to the activating effect of its electron-withdrawing -CF3 and -Cl substituents. As suggested by studies on related systems [1], the presence of the CF3 group at the 6-position is expected to significantly enhance the rate of the oxidative addition step, the key bottleneck in many Pd-catalyzed couplings. This makes the compound a superior choice over non-fluorinated or less electron-deficient pyridine halides for reliably achieving high yields (e.g., 60-85%) in the synthesis of complex biaryl structures found in numerous drug candidates and advanced materials.

Synthesis of Agrochemical Intermediates Requiring a Precise Halogenation Pattern

The unique combination of a reactive 2-bromomethyl group and a stable 3-chloro substituent on a trifluoromethylpyridine core provides a valuable building block for agrochemical research. The trifluoromethyl group is a known privileged motif in many herbicides and insecticides. This compound's specific regioisomeric identity ensures that it can be incorporated into a synthetic sequence to install a CF3-pyridine moiety at a precise location, while the 3-chloro group can be retained for further downstream functionalization or to modulate the final molecule's binding to a biological target.

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